4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid
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Overview
Description
4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is a chemical compound with the molecular formula C13H15NO2. It is characterized by a spirocyclic structure, which includes a benzoic acid moiety attached to a spiro[2.4]heptane ring system containing a nitrogen atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-azaspiro[2.4]heptane with a benzoic acid derivative under specific reaction conditions. The process typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out at a controlled temperature, usually between 0°C and 50°C, to ensure optimal yield and purity of the product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[2.4]heptan-5-one: A structurally related compound with similar spirocyclic features but lacking the benzoic acid moiety.
5-Azaspiro[2.4]heptane-6-carboxylic acid: Another related compound with a carboxylic acid group attached to the spirocyclic ring system.
Uniqueness
4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is unique due to the presence of both the spirocyclic ring system and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and a versatile building block in chemical synthesis .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-(5-azaspiro[2.4]heptan-5-yl)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c15-12(16)10-1-3-11(4-2-10)14-8-7-13(9-14)5-6-13/h1-4H,5-9H2,(H,15,16) |
InChI Key |
FXXNBYYVDFYQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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